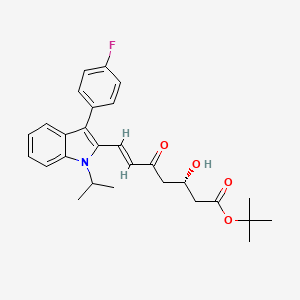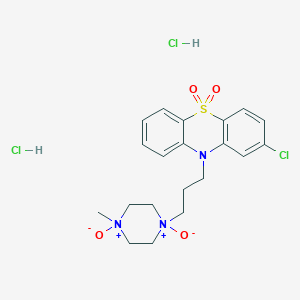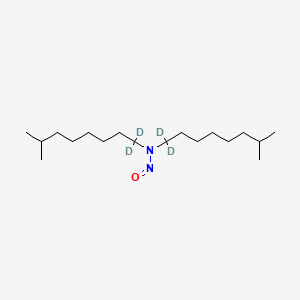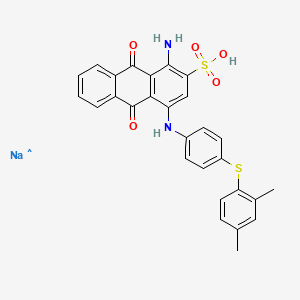
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various scientific research fields due to its distinctive reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of the corresponding pyridine with fluorine gas (F2) in the presence of a strong acid . Another approach includes the use of trichloromethyl-pyridine, where chlorine atoms are exchanged with fluorine atoms .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of N-fluoropyridinium salts as precursors is one such method, providing good yields and high purity . The choice of method depends on the desired scale and specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Trimethylsilyl cyanide (TMSCN) is a typical reagent for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with NaBH4 produces amine derivatives .
Applications De Recherche Scientifique
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It plays a role in the design of pharmaceutical compounds with improved potency and selectivity.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes. This compound can inhibit enzyme activity by forming strong hydrogen bonds and electrostatic interactions with the active sites of the enzymes .
Comparaison Avec Des Composés Similaires
5-(Trifluoromethyl)pyridin-2-amine: This compound is similar in structure but lacks the fluorine atom at the 6-position.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness: 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine is unique due to the combined presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H4F4N2 |
|---|---|
Poids moléculaire |
180.10 g/mol |
Nom IUPAC |
6-fluoro-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) |
Clé InChI |
RDGZZMRLRXSFJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)




![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)


